molecular formula C8H14O3 B1388829 cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid CAS No. 286442-90-8

cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

Cat. No. B1388829
CAS RN: 286442-90-8
M. Wt: 158.19 g/mol
InChI Key: UETHDRUFABRJDR-UHFFFAOYSA-N
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Description

Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid (cis-3-EHMC) is a versatile compound with a wide range of applications in synthetic organic chemistry and scientific research. It is a cyclic carboxylic acid with a four-membered ring structure and is a derivative of cyclobutane carboxylic acid. cis-3-EHMC is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is not completely understood. However, it is believed to act as a proton donor, donating a proton to a nucleophile. This proton donation is believed to be the driving force behind the formation of the cyclic carboxylic acid structure. In addition, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is believed to act as an acid catalyst, promoting the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid are not yet fully understood. However, it has been shown to act as a proton donor, donating a proton to a nucleophile, which can lead to the formation of a variety of organic compounds. In addition, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has been shown to act as an acid catalyst, promoting the formation of a variety of organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid for laboratory experiments include its low cost and its ability to act as a proton donor and acid catalyst. Its low cost makes it an attractive option for chemical synthesis and research applications. Additionally, its ability to act as a proton donor and acid catalyst allows for the formation of a variety of organic compounds.
The limitations of using cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid for laboratory experiments include its low solubility in water and its limited stability. Its low solubility in water makes it difficult to use in aqueous solutions, and its limited stability makes it difficult to store for long periods of time.

Future Directions

The potential future directions for the use of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid include its use in the synthesis of pharmaceuticals, biochemicals, and biotechnological compounds. Additionally, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid could be used as a model compound for the study of the structure and reactivity of cyclic carboxylic acids. Furthermore, it could be used as a reagent in the synthesis of a variety of organic compounds and as an acid catalyst in biochemical reactions. Finally, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid could be used in the development of new methods for the synthesis of cyclic carboxylic acids.

Scientific Research Applications

Cis-3-EHMC has been studied extensively for its potential applications in scientific research. In particular, it has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has also been studied for its potential use in pharmaceuticals, biochemistry, and biotechnology. In addition, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has been used as a model compound for the study of the structure and reactivity of cyclic carboxylic acids.

properties

IUPAC Name

3-ethyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(11)4-7(2,5-8)6(9)10/h11H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETHDRUFABRJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202403
Record name cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286442-90-8
Record name cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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